molecular formula C9H8N2O B1234610 Medorinone CAS No. 88296-61-1

Medorinone

Cat. No. B1234610
CAS RN: 88296-61-1
M. Wt: 160.17 g/mol
InChI Key: OCCZJXAHSUCJSA-UHFFFAOYSA-N
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Patent
US04517190

Procedure details

5-Methyl-1,6-naphthyridin-2(1H)-one also was prepared directly from the corresponding 3-cyano compound, as follows: A 650 g portion of 1,2-dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carbonitrile was added with stirring at room temperature to a solution of 2100 ml 8 M sulfuric acid in 350 ml of water. The reaction mixture was stirred mechanically and refluxed (internal temperature at 215°-220° C.) for 24 hours. The dark solution was allowed to come to ambient temperature and poured on ice. The solution was stirred and basified with 6 l of concentrated ammonium hydroxide to pH 10.5, the internal temperature being maintained at 20°-30° C. during this addition. The dark beige solid was collected by filtration, washed with a minimum of cold water and dried in an oven chamber at 65° overnight. The crude product was recrystallized twice from water with decolorizing charcoal treatment to produce 330 g of 5-methyl-1,6-naphthyridin-2(1H)-one, m.p. 245°-246° C.
[Compound]
Name
3-cyano
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2100 mL
Type
reactant
Reaction Step Three
Name
Quantity
350 mL
Type
solvent
Reaction Step Three
Quantity
6 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[C:5](C#N)[C:6](=[O:12])[NH:7]2.S(=O)(=O)(O)O.[OH-].[NH4+]>O>[CH3:1][C:2]1[N:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6](=[O:12])[NH:7]2 |f:2.3|

Inputs

Step One
Name
3-cyano
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C2C=C(C(NC2=CC=N1)=O)C#N
Step Three
Name
Quantity
2100 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
350 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
6 L
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred mechanically
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed (internal temperature at 215°-220° C.) for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
to come to ambient temperature
ADDITION
Type
ADDITION
Details
poured on ice
STIRRING
Type
STIRRING
Details
The solution was stirred
TEMPERATURE
Type
TEMPERATURE
Details
the internal temperature being maintained at 20°-30° C. during this addition
FILTRATION
Type
FILTRATION
Details
The dark beige solid was collected by filtration
WASH
Type
WASH
Details
washed with a minimum of cold water
CUSTOM
Type
CUSTOM
Details
dried in an oven chamber at 65° overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized twice from water with decolorizing charcoal treatment

Outcomes

Product
Name
Type
product
Smiles
CC1=C2C=CC(NC2=CC=N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 330 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.